molecular formula C10H8BrNO2 B046114 N-(2-Bromoethyl)phthalimide CAS No. 574-98-1

N-(2-Bromoethyl)phthalimide

Cat. No. B046114
Key on ui cas rn: 574-98-1
M. Wt: 254.08 g/mol
InChI Key: CHZXTOCAICMPQR-UHFFFAOYSA-N
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Patent
US06004826

Procedure details

Potassium phthalimide (30.8 g, 0.17 M) is stirred at room temperature for 48 hours with 1,2-dibromoethane (63.9 g, 0.34 M) and dry DMF (374 ml). (DMF is dimethyl formamide.) The precipitated KBr is filtered off, and the liquids are removed from the filtrate by distillation. The brown solid residue is recrystallized from cyclohexane-heptane (10:1) to give nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75° C.).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
374 mL
Type
solvent
Reaction Step One
Yield
72.3%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[Br:13][CH2:14][CH2:15]Br>CN(C=O)C>[Br:13][CH2:14][CH2:15][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
30.8 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
63.9 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
374 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
(DMF is dimethyl formamide.) The precipitated KBr is filtered off
CUSTOM
Type
CUSTOM
Details
the liquids are removed from the filtrate by distillation
CUSTOM
Type
CUSTOM
Details
The brown solid residue is recrystallized from cyclohexane-heptane (10:1)

Outcomes

Product
Name
Type
product
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06004826

Procedure details

Potassium phthalimide (30.8 g, 0.17 M) is stirred at room temperature for 48 hours with 1,2-dibromoethane (63.9 g, 0.34 M) and dry DMF (374 ml). (DMF is dimethyl formamide.) The precipitated KBr is filtered off, and the liquids are removed from the filtrate by distillation. The brown solid residue is recrystallized from cyclohexane-heptane (10:1) to give nearly colorless crystals (32.3 g, 72.3%, m.p. 73-75° C.).
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
63.9 g
Type
reactant
Reaction Step One
Name
Quantity
374 mL
Type
solvent
Reaction Step One
Yield
72.3%

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:11])[NH:5][C:4](=[O:6])[C:3]2=[CH:7][CH:8]=[CH:9][CH:10]=[C:2]12.[K].[Br:13][CH2:14][CH2:15]Br>CN(C=O)C>[Br:13][CH2:14][CH2:15][N:5]1[C:1](=[O:11])[C:2]2=[CH:10][CH:9]=[CH:8][CH:7]=[C:3]2[C:4]1=[O:6] |f:0.1,^1:11|

Inputs

Step One
Name
Quantity
30.8 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
63.9 g
Type
reactant
Smiles
BrCCBr
Name
Quantity
374 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
(DMF is dimethyl formamide.) The precipitated KBr is filtered off
CUSTOM
Type
CUSTOM
Details
the liquids are removed from the filtrate by distillation
CUSTOM
Type
CUSTOM
Details
The brown solid residue is recrystallized from cyclohexane-heptane (10:1)

Outcomes

Product
Name
Type
product
Smiles
BrCCN1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 32.3 g
YIELD: PERCENTYIELD 72.3%
YIELD: CALCULATEDPERCENTYIELD 76.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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